molecular formula C9H8ClN3O B1602684 6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde CAS No. 898911-34-7

6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde

Cat. No. B1602684
M. Wt: 209.63 g/mol
InChI Key: GROJIEMGBWEVOY-UHFFFAOYSA-N
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Patent
US09040558B2

Procedure details

A mixture of acetic anhydride (6.62 mL, 70 mmol) and 2,5-dimethyl-2H-pyrazol-3-ylamine (5.0 g, 45 mmol) was heated while stirring at 90-100° C. for 4 h. After evaporation of volatiles in vacuo, phosphorus oxychloride (18.5 mL, 200 mmol) was added and the mixture was heated while stirring at 90-95° C. for 3 h. Thereafter, anhydrous DMF (9.2 mL, 120 mmol) was added slowly over the period of 30 min while maintaining the internal temperature of the mixture at 90-95° C. After stirring for an additional 2 h, the reaction mixture was cooled to RT and poured over crushed ice (100-120 g). The precipitated solid was filtered off, washed with water and dried in vacuo. The yellowish solid product was subsequently dissolved in methylene chloride (100 mL), washed with water, dried over sodium sulfate, and the solvent was evaporated in vacuo to give the desired product as light yellow solid (4.1 g), yield: 44%, mp: 152-153° C.
Quantity
6.62 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
110 (± 10) g
Type
reactant
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[CH3:8][N:9]1[C:13](N)=[CH:12][C:11]([CH3:15])=[N:10]1.P(Cl)(Cl)([Cl:18])=O.C[N:22]([CH:24]=O)[CH3:23]>>[Cl:18][C:24]1[N:22]=[C:23]2[N:9]([CH3:8])[N:10]=[C:11]([CH3:15])[C:12]2=[CH:13][C:6]=1[CH:5]=[O:7]

Inputs

Step One
Name
Quantity
6.62 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
5 g
Type
reactant
Smiles
CN1N=C(C=C1N)C
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
ice
Quantity
110 (± 10) g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
while stirring at 90-100° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
STIRRING
Type
STIRRING
Details
while stirring at 90-95° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature of the mixture at 90-95° C
STIRRING
Type
STIRRING
Details
After stirring for an additional 2 h
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to RT
ADDITION
Type
ADDITION
Details
poured
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The yellowish solid product was subsequently dissolved in methylene chloride (100 mL)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C2C(=N1)N(N=C2C)C)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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